molecular formula C14H19NO3 B1487146 benzyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate CAS No. 2142656-96-8

benzyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate

Cat. No.: B1487146
CAS No.: 2142656-96-8
M. Wt: 249.3 g/mol
InChI Key: LLHLJRWTIYSXOR-UHFFFAOYSA-N
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Description

benzyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropylmethyl group, a hydroxyethyl group, and a carbamic acid benzyl ester moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate typically involves multi-step organic reactions. One common method includes the reaction of cyclopropylmethylamine with 2-hydroxyethyl isocyanate to form the intermediate cyclopropylmethyl-(2-hydroxyethyl)-carbamate. This intermediate is then reacted with benzyl chloroformate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions required for optimal synthesis.

Chemical Reactions Analysis

Types of Reactions

benzyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The ester moiety can be reduced to the corresponding alcohol.

    Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzyl ester group.

Major Products Formed

    Oxidation: Formation of cyclopropylmethyl-(2-oxoethyl)-carbamic acid benzyl ester.

    Reduction: Formation of cyclopropylmethyl-(2-hydroxyethyl)-carbinol.

    Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

benzyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The hydroxyethyl group can form hydrogen bonds, while the cyclopropylmethyl group provides steric hindrance, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropylmethyl-(2-hydroxyethyl)-carbamic acid methyl ester
  • Cyclopropylmethyl-(2-hydroxyethyl)-carbamic acid ethyl ester
  • Cyclopropylmethyl-(2-hydroxyethyl)-carbamic acid propyl ester

Uniqueness

benzyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate stands out due to its benzyl ester moiety, which imparts unique chemical properties and reactivity. This makes it more versatile for certain applications compared to its methyl, ethyl, and propyl ester counterparts .

Properties

IUPAC Name

benzyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-9-8-15(10-12-6-7-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12,16H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHLJRWTIYSXOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN(CCO)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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